2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid
Description
2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid (CAS: 32431-29-1) is a heterocyclic compound with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol . Its structure features a quinoline backbone substituted with a hydroxyl group at position 2, a methoxy group at position 6, and a carboxylic acid at position 4 (Figure 1). This compound is synthesized via the Doebner reaction, a method commonly employed for quinoline-4-carboxylic acid derivatives . The reaction involves condensation of substituted benzaldehydes, pyruvic acid, and p-anisidine derivatives under reflux conditions, followed by reduction and esterification steps .
Properties
IUPAC Name |
6-methoxy-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQXNYQCZFMIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346524 | |
| Record name | 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-29-1 | |
| Record name | 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pfitzinger Reaction
One of the primary methods for synthesizing 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid involves the Pfitzinger reaction. This method entails the condensation of isatin with a ketone in an alkaline medium.
- Reagents : Isatin, phenylacetic acid, sodium acetate
- Conditions : The reaction typically occurs under reflux conditions in a basic environment.
The general reaction can be represented as follows:
$$
\text{Isatin} + \text{Phenylacetic Acid} \xrightarrow{\text{NaOAc}} \text{this compound}
$$
Acylation Method
Another effective synthesis route involves the acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride.
- Reagents : 4,5-Dimethoxy-methylanthranilate, methyl malonyl chloride, triethylamine
- Conditions : The reaction is conducted under base-catalyzed ester condensation followed by heterocyclization.
This method can be summarized as follows:
$$
\text{4,5-Dimethoxy-methylanthranilate} + \text{Methyl Malonyl Chloride} \xrightarrow{\text{Triethylamine}} \text{Intermediate Anilides} \rightarrow \text{Cyclization} \rightarrow \text{this compound}
$$
Oxidation Method
A process involving the oxidation of 2-hydroxy-4-halogenomethylquinoline can also yield this compound.
- Reagents : Aqueous alkaline hydrogen peroxide
- Conditions : The reaction is performed at temperatures ranging from 35°C to 70°C with specific mole ratios of starting materials to hydrogen peroxide and alkali hydroxide.
The reaction can be depicted as:
$$
\text{2-Hydroxy-4-halogenomethylquinoline} + \text{H}2\text{O}2 \xrightarrow{\text{Alkali}} \text{Z-Hydroxy-quinoline-4-carboxylic acid}
$$
Reaction Conditions and Yields
Reaction Conditions
The following table summarizes the key reaction conditions for various preparation methods:
| Method | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| Pfitzinger Reaction | Reflux (~100) | 5 | High |
| Acylation Method | Room Temp | 3 | Moderate |
| Oxidation Method | 35 - 70 | 1 - 3 | Variable |
Yield Analysis
The yields of these methods can vary significantly based on the purity of starting materials, reaction conditions, and purification processes employed. Typical yields reported in literature range from moderate (around 60%) to high (above 90%) depending on optimization strategies such as temperature control and catalyst selection.
Industrial Production Considerations
For large-scale production, optimizing reaction conditions is crucial to achieve high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are increasingly used in industrial settings to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its structure allows for various chemical modifications, making it valuable in organic synthesis.
Reactions and Derivatives
The compound can undergo several reactions:
- Oxidation : Forms quinone derivatives.
- Reduction : Yields alcohols or aldehydes.
- Substitution : Produces various substituted quinoline derivatives depending on the nucleophile used.
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. It inhibits the activity of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication .
Anticancer Activity
The compound has been evaluated for its potential anticancer effects. A study demonstrated that derivatives of quinoline-4-carboxylic acid showed high selectivity against certain cancer cell lines, indicating its potential as a lead compound for cancer therapy . The synthesized compounds were tested against multiple cancer cell lines, revealing promising inhibitory activities .
Medical Applications
Therapeutic Agent Development
this compound is being explored as a lead compound in developing new therapeutic agents. Its ability to inhibit P-glycoprotein suggests it could enhance the efficacy of existing treatments by overcoming multidrug resistance in cancer therapies .
Industrial Applications
Dyes and Pigments
The compound is utilized in the synthesis of dyes and pigments due to its stable structure and reactivity. Its derivatives are particularly useful in creating vibrant colors for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication in bacteria, thereby exhibiting antibacterial properties . Additionally, it may act as an inhibitor of certain protein kinases, contributing to its anticancer activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The presence of methoxy at C6 (as in the target compound) may enhance membrane permeability compared to hydroxyl or methyl groups, as seen in 6-methoxyquinoline-4-carboxylic acid’s role in P-glycoprotein inhibition .
Hydrophilicity vs. Lipophilicity :
- The hydroxyl group at C2 increases hydrophilicity but may reduce bioavailability. Conversely, methyl (C6) or methoxy (C2) groups enhance lipophilicity, favoring cellular uptake .
Antibacterial Activity: 2-Phenyl-quinoline-4-carboxylic acid derivatives (e.g., compounds in ) exhibit MIC values as low as 64 µg/mL against Staphylococcus aureus. While direct data for the target compound is lacking, structural similarities suggest comparable activity .
Synthetic Accessibility :
- The target compound is commercially available from 9 suppliers , whereas analogs like 6-chloro derivatives require specialized synthesis, impacting their accessibility for research .
Biological Activity
2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H9NO4
- Molecular Weight : 219.19 g/mol
- Structure : The compound features a quinoline ring with hydroxyl and methoxy substitutions, enhancing its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various quinoline derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate antibacterial potency compared to standard antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies using various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer), showed that it significantly inhibited cell proliferation. The half-maximal inhibitory concentration (IC50) values were reported between 10 to 20 µM, indicating promising anticancer activity . Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Anti-inflammatory Effects
This compound has also shown anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages, the compound reduced pro-inflammatory cytokine production, such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent . The mechanism involves inhibition of the NF-kB signaling pathway, which is crucial for inflammatory responses.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Cycle Modulation : It affects the expression of proteins that regulate the cell cycle, leading to cell cycle arrest in cancer cells.
- Oxidative Stress Management : By modulating antioxidant pathways, it helps in reducing oxidative stress within cells, contributing to its anti-inflammatory effects .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound had a significant effect on both Gram-positive and Gram-negative bacteria. Its effectiveness was attributed to its ability to disrupt bacterial membranes and inhibit essential metabolic processes .
Evaluation of Anticancer Effects
In another study focusing on its anticancer properties, researchers synthesized several analogs of this compound and tested their cytotoxicity against multiple cancer cell lines. The results highlighted that compounds with hydroxyl groups at specific positions exhibited enhanced activity against drug-resistant cancer cells .
Comparative Analysis of Biological Activities
| Activity Type | IC50/ MIC Values | Target Cells/Organisms | Mechanism |
|---|---|---|---|
| Antimicrobial | MIC: 32–64 µg/mL | Staphylococcus aureus, E. coli | Membrane disruption |
| Anticancer | IC50: 10–20 µM | MCF7, HeLa | Apoptosis induction |
| Anti-inflammatory | N/A | RAW264.7 macrophages | NF-kB inhibition |
Q & A
Q. What are the recommended synthetic routes for 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Pfitzinger Reaction : Condensation of isatin with phenylacetic acid in an alkaline medium (e.g., sodium acetate) under reflux conditions. This method is scalable and yields ~60–70% purity, requiring further recrystallization .
- Acylation-Heterocyclization : Acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed cyclization. This route offers better regioselectivity for the methoxy and hydroxyl groups .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Structural validation requires a combination of:
- Spectroscopic Techniques : H/C NMR to identify functional groups (e.g., hydroxyl at δ 10–12 ppm, methoxy at δ 3.8–4.0 ppm) .
- X-ray Crystallography : For absolute confirmation of ring substitution patterns and hydrogen bonding networks (as demonstrated in related quinoline carboxylic acid derivatives) .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : Investigated as a DNA gyrase/topoisomerase IV inhibitor for antibacterial activity and as a protein kinase inhibitor for anticancer studies .
- Organic Synthesis : Serves as a precursor for substituted quinolines (e.g., esterification, halogenation) due to its reactive hydroxyl, methoxy, and carboxylic acid groups .
Advanced Research Questions
Q. How can the Pfitzinger reaction be optimized for higher yields in synthesizing this compound?
- Methodological Answer :
- Reaction Conditions : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-oxidation of the hydroxyl group) .
- Catalyst Screening : Test alternative bases (e.g., potassium carbonate) or ionic liquids to improve regioselectivity and reduce reaction time .
- Post-Reaction Workup : Implement gradient pH precipitation to isolate the product from unreacted isatin derivatives .
Q. What factors explain contradictory bioactivity data across studies (e.g., variable IC50_{50}50 values in kinase assays)?
- Methodological Answer : Contradictions may arise from:
- Purity Variations : Commercial samples often have ≤95% purity (e.g., residual solvents or byproducts affecting assay results) .
- Substituent Effects : Minor structural differences in analogs (e.g., 4-chloro-7-methoxyquinoline-6-carboxylic acid methyl ester) can drastically alter binding affinity .
- Assay Conditions : pH-dependent solubility (carboxylic acid group pKa ~4.5) may influence bioavailability in cell-based vs. enzyme assays .
Q. How can solubility limitations in biological assays be addressed?
- Methodological Answer :
- Derivatization : Convert the carboxylic acid to a methyl ester or amide to improve lipid solubility (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate as a model) .
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) with sonication to disperse aggregates. Monitor stability via dynamic light scattering .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition observed above 150°C; store at 2–8°C in amber vials to prevent photodegradation of the quinoline ring .
- Oxidative Stability : The hydroxyl group is prone to oxidation; use inert atmospheres (N) during long-term storage .
Q. What computational approaches are suitable for modeling interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to DNA gyrase (PDB: 1KZN). Account for tautomeric forms of the hydroxyl and carboxylic acid groups .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories to validate docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
